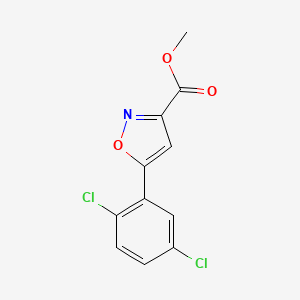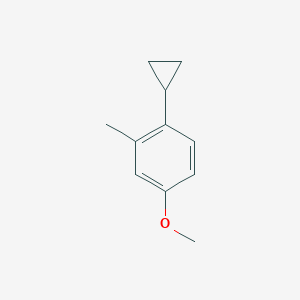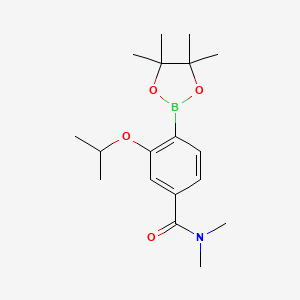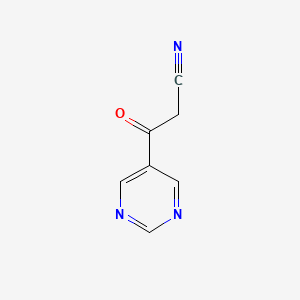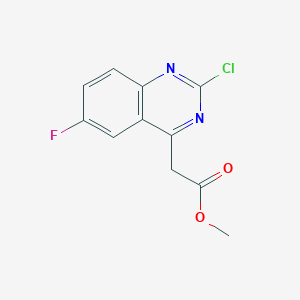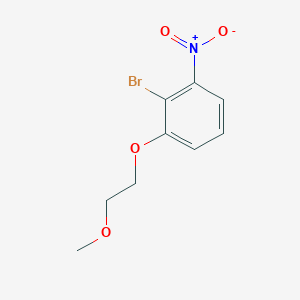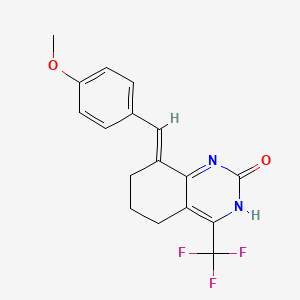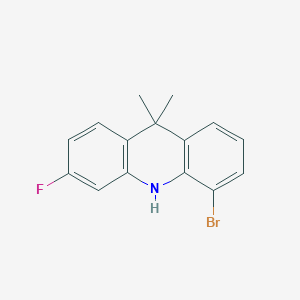
5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine is a chemical compound that belongs to the class of acridines. Acridines are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. This compound, in particular, is characterized by the presence of bromine and fluorine substituents on the acridine core, which can significantly influence its chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine typically involves multi-step organic reactions. One common method is the Buchwald-Hartwig cross-coupling reaction, which is used to introduce the bromine and fluorine substituents onto the acridine core . The reaction conditions often involve the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form acridone derivatives or reduction to form dihydroacridine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted acridines, acridones, and biaryl compounds, which can have various applications in organic synthesis and material science.
Aplicaciones Científicas De Investigación
5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine in photophysical applications involves the process of thermally activated delayed fluorescence (TADF). In TADF, the compound undergoes intersystem crossing from the singlet excited state to the triplet state, followed by reverse intersystem crossing back to the singlet state, resulting in delayed fluorescence . This mechanism enhances the efficiency of light emission in OLEDs.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Dimethyl-9,10-dihydroacridine: Lacks the bromine and fluorine substituents, resulting in different photophysical properties.
Phenoxazine Derivatives: Similar in structure but with different electronic properties due to the presence of oxygen in the heterocyclic ring.
Indole Derivatives: Share some biological activities but differ significantly in structure and reactivity.
Uniqueness
5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine is unique due to its specific substituents, which impart distinct electronic and photophysical properties. These properties make it particularly valuable in the development of advanced materials for organic electronics and photophysics.
Propiedades
Fórmula molecular |
C15H13BrFN |
|---|---|
Peso molecular |
306.17 g/mol |
Nombre IUPAC |
5-bromo-3-fluoro-9,9-dimethyl-10H-acridine |
InChI |
InChI=1S/C15H13BrFN/c1-15(2)10-7-6-9(17)8-13(10)18-14-11(15)4-3-5-12(14)16/h3-8,18H,1-2H3 |
Clave InChI |
DTGCRILIUQALFX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C(=CC=C2)Br)NC3=C1C=CC(=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


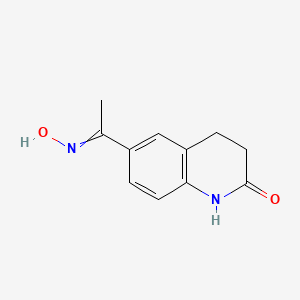
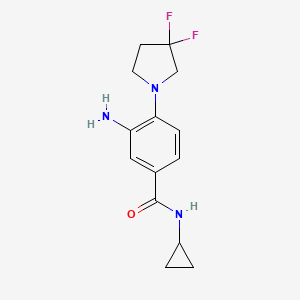
![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13715238.png)
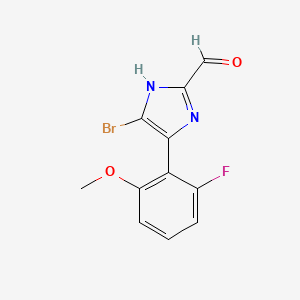
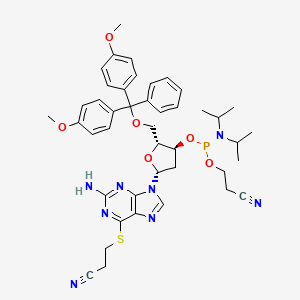
![Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B13715248.png)
